molecular formula C27H35ClN6O5S B1139171 Nazartinib mesylate CAS No. 1508250-72-3

Nazartinib mesylate

カタログ番号 B1139171
CAS番号: 1508250-72-3
分子量: 591.12
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nazartinib, also known as EGF816, is a novel, covalent mutant-selective EGFR inhibitor . It is under investigation in clinical trials for the treatment of non-small cell lung cancer (NSCLC) with EGFR activating mutations .

科学的研究の応用

1. Efficacy in Non-Small Cell Lung Cancer (NSCLC)

Nazartinib mesylate has shown efficacy in treating patients with epidermal growth factor receptor-mutated non-small cell lung cancer (NSCLC). A study by Cui, Xiao, and Zhang (2021) explored its clinical efficacy and safety, highlighting its potential as a mutant-selective epidermal growth factor receptor-tyrosine kinase inhibitor (EGFR-TKI) (Cui, Xiao, & Zhang, 2021).

2. Mixed Response in EGFR Mutant Lung Cancer

In lung cancer with T790M-mediated acquired resistance to initial anti-EGFR treatment, nazartinib can be effective, though heterogeneous responses are observed. Piotrowska et al. (2018) noted the emergence of T790M-dependent and -independent clones in patients treated with nazartinib, suggesting complex dynamics in tumor response (Piotrowska et al., 2018).

3. Interaction with Human Serum Albumin

Almehizia et al. (2020) conducted a study to understand nazartinib's interaction with human serum albumin (HSA), which is crucial for its pharmacokinetics and -dynamics. They found that nazartinib spontaneously binds to HSA, a finding relevant for its distribution and efficacy in cancer treatment (Almehizia et al., 2020).

4. Safety Profile and Efficacy in EGFR-mutant NSCLC

A 2020 study assessed nazartinib's safety and activity in patients with advanced EGFR-mutant NSCLC. Tan et al. found that nazartinib has a favorable safety profile with low-grade skin toxicity and is effective for EGFR-mutant NSCLC (Tan et al., 2020).

5. Metabolic Profiling and Reactive Metabolites

Abdelhameed, Attwa, and Kadi (2019) explored the metabolic pathway and bioactivation mechanisms of nazartinib. Their research revealed the formation of unexpected reactive metabolites, providing insights into its metabolic processing and potential toxicity (Abdelhameed, Attwa, & Kadi, 2019).

6. In Vitro Characterization for NSCLC Mutants

Masuzawa et al. (2017) conducted an in vitro study to characterize nazartinib's effect on non-small cell lung cancer with different EGFR mutations. This research helped clarify the effectiveness of nazartinib for specific mutations, contributing to personalized cancer therapy (Masuzawa et al., 2017).

Safety and Hazards

Nazartinib has demonstrated manageable safety in patients with EGFR-mutant advanced non-small cell lung cancer (NSCLC) who received 3 prior lines of systemic therapy . The most common adverse events were rash, diarrhoea, pruritus, fatigue, and stomatitis, and were mostly grades 1–2 .

特性

IUPAC Name

N-[7-chloro-1-[(3R)-1-[(E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31ClN6O2.CH4O3S/c1-18-16-19(12-13-28-18)25(35)30-26-29-22-10-6-9-21(27)24(22)33(26)20-8-4-5-15-32(17-20)23(34)11-7-14-31(2)3;1-5(2,3)4/h6-7,9-13,16,20H,4-5,8,14-15,17H2,1-3H3,(H,29,30,35);1H3,(H,2,3,4)/b11-7+;/t20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRYTAMUVASSBY-ZJULCNDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)C=CCN(C)C)C(=CC=C3)Cl.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2[C@@H]4CCCCN(C4)C(=O)/C=C/CN(C)C)C(=CC=C3)Cl.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35ClN6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nazartinib mesylate

CAS RN

1508250-72-3
Record name Nazartinib mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1508250723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NAZARTINIB MESYLATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67HTX614WR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nazartinib mesylate
Reactant of Route 2
Reactant of Route 2
Nazartinib mesylate
Reactant of Route 3
Reactant of Route 3
Nazartinib mesylate
Reactant of Route 4
Reactant of Route 4
Nazartinib mesylate
Reactant of Route 5
Reactant of Route 5
Nazartinib mesylate
Reactant of Route 6
Reactant of Route 6
Nazartinib mesylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。